![molecular formula C26H33N5O3 B612004 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide CAS No. 1035270-39-3](/img/structure/B612004.png)
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
Übersicht
Beschreibung
AZD-4547 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. It is an orally bioavailable small molecule that targets fibroblast growth factor receptors 1, 2, and 3. The fibroblast growth factor signaling axis is implicated in various biological processes, including tissue repair, hematopoiesis, angiogenesis, and embryonic development. Deregulation of this pathway is associated with tumorigenesis and chemoresistance .
Vorbereitungsmethoden
The preparation of AZD-4547 involves several synthetic routes and reaction conditions. One method includes the preparation of a first intermediate, ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate. This intermediate undergoes further reactions to form the final compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reactivity of Functional Groups
The compound’s structure features three reactive domains:
Functional Group | Reactivity Profile | Key Reactions |
---|---|---|
Benzamide | Susceptible to hydrolysis and acylation due to the amide bond. | Acid/base-catalyzed hydrolysis, nucleophilic substitution at the carbonyl. |
Pyrazole Ring | Aromatic heterocycle with electron-rich sites for electrophilic substitution. | Halogenation, nitration, or cross-coupling (e.g., Suzuki-Miyaura reactions). |
Piperazine | Secondary amines capable of alkylation or acylation. | Alkylation with alkyl halides, acylation with acid chlorides. |
Structural confirmation from PubChem .
Benzamide Hydrolysis and Acylation
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:
Conditions :
Reacylation of the resulting amine with acyl chlorides (e.g., acetyl chloride) regenerates modified benzamide derivatives.
Pyrazole Ring Modifications
The pyrazole moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Reaction Type | Reagents/Conditions | Example Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyrazole derivative. |
Bromination | Br₂/FeBr₃, RT | 3-Bromo-pyrazole analog. |
Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, 80°C | Biaryl-substituted pyrazole. |
Analogous pyrazole reactivity demonstrated in related compounds.
Piperazine Functionalization
The dimethylpiperazine group undergoes alkylation and acylation to introduce substituents:
Reaction | Reagents | Application |
---|---|---|
Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt formation. |
Acylation | Acetic anhydride, pyridine | N-Acetyl-piperazine derivative. |
These modifications alter the compound’s solubility and binding affinity for FGFR isoforms .
Comparative Reactivity with Structural Analogs
AZD-4547’s reactivity differs from broader kinase inhibitors due to its targeted FGFR selectivity:
Synthetic Considerations
-
Catalysts : Palladium catalysts (e.g., Pd/C) for hydrogenation steps .
-
Solvents : DMF, THF, or dichloromethane for polar reactions.
-
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) .
Stability Under Physiological Conditions
AZD-4547 remains stable in pH 7.4 buffers but undergoes gradual hydrolysis in acidic tumor microenvironments (pH < 6.5), releasing active metabolites .
Wissenschaftliche Forschungsanwendungen
AZD-4547 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Fibroblasten-Wachstumsfaktor-Rezeptor-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Fibroblasten-Wachstumsfaktor-Rezeptoren bei Zellwachstum, -differenzierung und -überleben zu untersuchen.
Medizin: AZD-4547 befindet sich in der klinischen Erprobung zur Behandlung von Fibroblasten-Wachstumsfaktor-Rezeptor-abhängigen Tumoren, darunter nicht-kleinzelliger Lungenkrebs, Magenkrebs und Endometriumkarzinom
5. Wirkmechanismus
AZD-4547 entfaltet seine Wirkung durch Hemmung der Aktivität von Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3. Nach der Bindung an diese Rezeptoren verhindert es ihre Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Fibroblasten-Wachstumsfaktor-Rezeptor-deregulierten Tumorzellen . Die beteiligten molekularen Ziele und Signalwege umfassen den Mitogen-aktivierten Proteinkinase-Signalweg und den Phosphoinositid-3-Kinase-Signalweg .
Wirkmechanismus
AZD-4547 exerts its effects by inhibiting the activity of fibroblast growth factor receptors 1, 2, and 3. Upon binding to these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in fibroblast growth factor receptor-deregulated tumor cells . The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway .
Vergleich Mit ähnlichen Verbindungen
AZD-4547 ist einzigartig in seiner hohen Selektivität für Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3, mit minimaler Aktivität gegenüber anderen Kinasen wie dem Kinase-Insert-Domänen-Rezeptor. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht seine therapeutische Wirksamkeit . Ähnliche Verbindungen umfassen:
BGJ398: Ein weiterer selektiver Inhibitor von Fibroblasten-Wachstumsfaktor-Rezeptoren, jedoch mit einer anderen chemischen Struktur.
JNJ-42756493: Ein Pan-Fibroblasten-Wachstumsfaktor-Rezeptor-Inhibitor mit Aktivität gegen alle vier Fibroblasten-Wachstumsfaktor-Rezeptor-Isoformen.
Biologische Aktivität
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic compound notable for its pharmacological potential, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AZD-4547 has a complex structure characterized by the following components:
- Pyrazole Ring : Contributes to its reactivity and biological activity.
- Piperazine Moiety : Enhances binding affinity to target receptors.
- Benzamide Group : Plays a crucial role in pharmacodynamics.
The molecular formula of AZD-4547 is , with a molecular weight of approximately 463.58 g/mol. Its structural uniqueness allows for specific interactions with fibroblast growth factor receptors (FGFRs), particularly FGFR1, which is critical in various cancer pathways.
AZD-4547 primarily functions as an FGFR inhibitor . By blocking FGFR signaling pathways, it disrupts the phosphorylation of downstream proteins essential for cell proliferation and survival. This mechanism is particularly relevant in cancers where FGFR signaling is dysregulated.
Inhibition Spectrum
- FGFR1 : Main target; involved in tumor growth.
- NTRK1 : Recent studies suggest potential inhibition of this receptor tyrosine kinase, indicating broader therapeutic applications beyond FGFR-related cancers.
Antitumor Activity
AZD-4547 has demonstrated potent antitumor effects against several solid tumors, including:
- Gastric Cancer
- Lymphoma
The compound's specificity for FGFR signaling pathways results in fewer off-target effects compared to other multi-targeted kinase inhibitors like pazopanib and sorafenib.
Case Studies
- Clinical Trials : Various clinical trials have evaluated AZD-4547's efficacy in patients with FGFR-driven malignancies. Results indicate significant tumor reduction rates in subjects with specific FGFR mutations.
- Combination Therapies : Research is ongoing to assess the effectiveness of AZD-4547 in combination with other therapies to enhance overall treatment outcomes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fexagratinib | Similar piperazine and pyrazole structures | FGFR inhibitor |
Pazopanib | Contains piperazine; multi-targeted tyrosine kinase inhibitor | Cancer treatment |
Sorafenib | Includes a phenyl group; inhibits multiple kinases | Antineoplastic agent |
Uniqueness
AZD-4547's selective targeting of FGFR pathways distinguishes it from broader kinase inhibitors, potentially leading to improved efficacy and reduced side effects in treating FGFR-related malignancies.
Synthesis and Chemical Reactivity
The synthesis of AZD-4547 involves multiple steps requiring precise conditions to optimize yield and purity. Key reactions include:
- Acylation and Hydrolysis : Related to the benzamide moiety.
- Nucleophilic Substitutions : Associated with the pyrazole ring.
- Alkylation Reactions : Involving the piperazine component.
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.
Eigenschaften
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMAABPASPXMW-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145887 | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035270-39-3 | |
Record name | AZD-4547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4547 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSK-091 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of AZD-4547?
A1: AZD-4547 functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [, ] By competitively binding to the ATP-binding site of these receptors, AZD-4547 blocks downstream signaling pathways involved in tumor cell growth and survival. []
Q2: Which cancers are particularly sensitive to AZD-4547 treatment?
A2: Preclinical studies have shown significant antitumor activity of AZD-4547 in cancers with dysregulated FGFR signaling. For instance, gastric cancers exhibiting FGFR2 gene amplification demonstrated pronounced sensitivity to AZD-4547. [] Additionally, in vitro and in vivo models of imatinib-resistant gastrointestinal stromal tumors (GIST) with activated FGFR signaling pathways, but lacking secondary KIT mutations, showed remarkable responses to AZD-4547 treatment. []
Q3: How does AZD-4547 compare to other FGFR inhibitors in terms of selectivity?
A3: Unlike some earlier FGFR inhibitors that displayed activity against the kinase insert domain receptor (KDR), AZD-4547 exhibits enhanced selectivity for FGFR1, FGFR2, and FGFR3. This selectivity profile minimizes off-target effects related to KDR inhibition, as confirmed in preclinical studies. []
Q4: Has AZD-4547 shown efficacy in combination therapies?
A4: Research suggests potential benefits of combining AZD-4547 with other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines, combining AZD-4547 with a Mer tyrosine kinase inhibitor demonstrated superior inhibition of colony formation compared to either agent alone, highlighting the synergistic potential of targeting complementary signaling pathways. [] Similarly, in head and neck squamous cell carcinoma (HNSCC), combining AZD-4547 with a c-Met inhibitor (PF-02341066) significantly suppressed tumor growth in vitro, suggesting a promising strategy to disrupt tumor-stroma interactions. []
Q5: Are there any known resistance mechanisms to AZD-4547?
A5: While AZD-4547 demonstrates potent antitumor activity in FGFR-dependent cancers, prolonged inhibition of specific signaling pathways can lead to the emergence of resistance. In the case of GIST, long-term treatment with imatinib, a KIT inhibitor, can induce clonal evolution and select for cancer cells with upregulated FGFR signaling, rendering them resistant to imatinib but sensitive to AZD-4547. [] This highlights the dynamic nature of tumor evolution and the need for continuous monitoring and potentially adaptive therapeutic strategies.
Q6: Are there any insights into the structural features of AZD-4547 that contribute to its FGFR selectivity?
A7: Structural studies have provided insights into the binding modes of AZD-4547 within the ATP-binding pocket of different FGFR isoforms. These studies reveal diverse interactions and conformational changes that contribute to the compound's selectivity profile. [] For instance, the specific interactions of AZD-4547 within the hinge region and the DFG motif of FGFR kinases are crucial for its inhibitory activity. [] Further research exploring the structure-activity relationship of AZD-4547 and its analogs could aid in designing even more potent and selective FGFR inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.